molecular formula C16H21F3N2O3 B6142386 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate CAS No. 872103-75-8

2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate

Cat. No.: B6142386
CAS No.: 872103-75-8
M. Wt: 346.34 g/mol
InChI Key: OJMAOEAKLWXYSQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate is a fluorinated organic compound with the molecular formula C16H21F3N2O3. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate typically involves the reaction of 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
  • 2,2,2-Trifluoroethyl N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
  • 2,2,2-Trifluoroethyl N-[2-(4-nitrophenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate

Uniqueness

Compared to similar compounds, 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c1-23-13-6-4-12(5-7-13)14(21-8-2-3-9-21)10-20-15(22)24-11-16(17,18)19/h4-7,14H,2-3,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMAOEAKLWXYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)OCC(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122923
Record name Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872103-75-8
Record name Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872103-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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